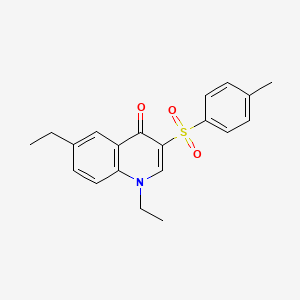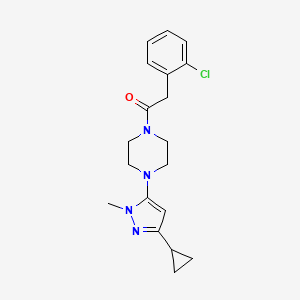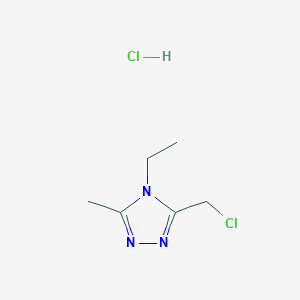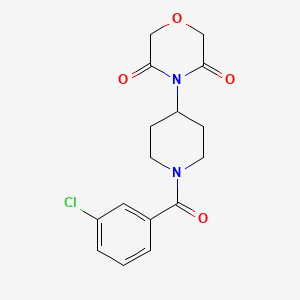
1,6-diethyl-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-diethyl-3-tosylquinolin-4(1H)-one, also known as DETQ, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Pharmacological Studies of Quinoline Derivatives : Quinoline derivatives, such as those related to 1,6-diethyl-3-tosylquinolin-4(1H)-one, have been studied for their potential in pharmacology. For example, Kasai et al. (2012) explored quinoline derivatives as antagonists for the melanin-concentrating hormone receptor 1, showing promise in reducing food intake in diet-induced obesity rats (Kasai et al., 2012).
Synthesis of Fluorinated Heterocycles : Fluorinated heterocycles, which are important in the pharmaceutical and agrochemical industries, can be synthesized using methods that might involve 1,6-diethyl-3-tosylquinolin-4(1H)-one or similar compounds. Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate (Wu et al., 2017).
Eco-Friendly Synthesis of Dihydroquinazolin-4(1H)-ones : Chen et al. (2007) demonstrated the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a process that could potentially be applied to compounds like 1,6-diethyl-3-tosylquinolin-4(1H)-one. This synthesis was done using ionic liquids without additional catalysts (Chen et al., 2007).
Synthesis and Spectrophotometric Studies : Yahyazadeh et al. (2022) conducted spectrophotometric studies on hydroxyl-azo dyes derived from compounds similar to 1,6-diethyl-3-tosylquinolin-4(1H)-one. These studies are crucial for understanding the optical properties of such dyes (Yahyazadeh et al., 2022).
Synthesis and Biological Properties of Metal Complexes : Ramachandran et al. (2012) explored the synthesis and biological properties of palladium(II) complexes of dihydroquinoline derivatives, which could have applications in cancer therapy (Ramachandran et al., 2012).
Catalytic Applications in Organic Synthesis : Skouta and Li (2007) reported the gold-catalyzed annulation of 2-tosylaminobenzaldehyde and alkynes, a process that might be relevant for compounds like 1,6-diethyl-3-tosylquinolin-4(1H)-one, demonstrating its potential in catalytic applications (Skouta & Li, 2007).
Propiedades
IUPAC Name |
1,6-diethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-4-15-8-11-18-17(12-15)20(22)19(13-21(18)5-2)25(23,24)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARAEZOMPGSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-diethyl-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)

